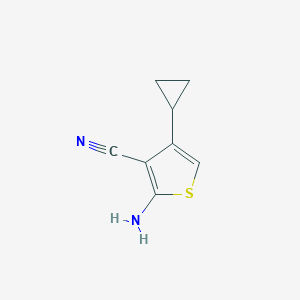

2-Amino-4-cyclopropylthiophene-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-cyclopropylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJLGWPBKQCVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Amino-4-cyclopropylthiophene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The core of this guide focuses on the highly efficient and versatile Gewald multicomponent reaction, detailing the underlying mechanistic principles, experimental protocols, and critical process parameters. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These compounds exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the 2-aminothiophene ring system allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets. The title compound, this compound, incorporates a cyclopropyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.

The Gewald Reaction: A Convergent and Efficient Synthetic Strategy

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[2][3] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4] The reaction is lauded for its operational simplicity, the ready availability of starting materials, and its ability to generate a diverse range of 2-aminothiophene derivatives in good to excellent yields.

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction is generally accepted to proceed through a series of well-defined steps, although the precise details of sulfur incorporation remain an area of active investigation.[2][5] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound (cyclopropyl methyl ketone) and the active methylene compound (malononitrile), catalyzed by a base. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated dinitrile intermediate. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring.

Figure 1: The accepted mechanism of the Gewald reaction for the synthesis of this compound.

Synthesis of the Key Precursor: Cyclopropyl Methyl Ketone

A reliable supply of the starting ketone, cyclopropyl methyl ketone, is crucial for the successful synthesis of the target molecule. A common and efficient laboratory-scale preparation involves the decarboxylative rearrangement of α-acetyl-γ-butyrolactone.

Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone

This protocol is adapted from established literature procedures.

Materials:

-

α-Acetyl-γ-butyrolactone

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Hydroxide

-

Diethyl ether

-

Calcium Chloride

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, a mixture of α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and water is heated.

-

The reaction mixture is distilled to co-distill the product, 5-chloro-2-pentanone, with water.

-

The organic layer of the distillate is separated.

-

The crude 5-chloro-2-pentanone is then treated with a concentrated aqueous solution of sodium hydroxide and heated to induce ring closure.

-

The resulting cyclopropyl methyl ketone is isolated by distillation.

-

The product can be further purified by fractional distillation.

The Gewald Synthesis of this compound

The core of this guide is the detailed protocol for the Gewald reaction, tailored for the synthesis of the title compound.

Experimental Protocol

This representative protocol is based on general procedures for the Gewald reaction and should be optimized for specific laboratory conditions.[6]

Materials:

-

Cyclopropyl methyl ketone

-

Malononitrile

-

Elemental Sulfur (powdered)

-

Methanol or Ethanol

-

Diethylamine or Morpholine (as base)

Procedure:

-

To a solution of cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.0 eq) in methanol or ethanol, add elemental sulfur (1.1 eq).

-

With stirring, add diethylamine (0.5 - 1.0 eq) dropwise to the suspension at room temperature. A slight exotherm may be observed.

-

The reaction mixture is then stirred at a controlled temperature, typically between 50-60 °C, for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

-

The crude product is washed with cold ethanol or water to remove any unreacted starting materials and the catalyst.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford this compound as a crystalline solid.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈N₂S | |

| Molecular Weight | 164.23 g/mol | |

| Appearance | Crystalline solid | |

| Yield | Typically 60-85% (unoptimized) | [3] |

Characterization Data (Predicted and Representative of similar structures):

-

¹H NMR (CDCl₃, δ): ~0.7-1.1 (m, 4H, cyclopropyl CH₂), ~1.8-2.2 (m, 1H, cyclopropyl CH), ~4.7 (br s, 2H, NH₂), ~6.2 (s, 1H, thiophene H-5).

-

¹³C NMR (CDCl₃, δ): ~8-12 (cyclopropyl CH₂), ~15-20 (cyclopropyl CH), ~90-95 (thiophene C-3), ~115-120 (CN), ~125-130 (thiophene C-5), ~150-155 (thiophene C-4), ~160-165 (thiophene C-2).

Note: Actual spectral data should be obtained and verified for the synthesized compound.

Causality in Experimental Choices and Self-Validating Systems

-

Choice of Base: Secondary amines like diethylamine or morpholine are commonly used as they are effective catalysts for the initial Knoevenagel condensation without promoting significant side reactions. The basicity needs to be sufficient to deprotonate the malononitrile but not so strong as to cause decomposition of the reactants or product.

-

Solvent Selection: Alcohols like methanol and ethanol are preferred solvents as they facilitate the dissolution of the reactants and the product often precipitates upon cooling, simplifying purification.

-

Temperature Control: The reaction is typically heated to a moderate temperature to ensure a reasonable reaction rate. Excessive heating can lead to the decomposition of the thienopyrazole intermediate and the formation of byproducts.

-

Monitoring the Reaction: TLC is a critical tool for monitoring the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of degradation products from prolonged heating.

-

Purification: Recrystallization is an effective method for purifying the final product, removing any remaining starting materials, and providing a crystalline solid with a sharp melting point, which is an indicator of purity.

Visualization of the Synthetic Workflow

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The Gewald reaction provides a direct and efficient pathway for the synthesis of this compound. This guide has outlined the key synthetic steps, from the preparation of the necessary precursor to the final multicomponent reaction and purification. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize this valuable heterocyclic building block for application in drug discovery and development. The principles and protocols described herein serve as a solid foundation for further exploration and optimization of this important synthetic transformation.

References

- Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen. Chemische Berichte, 99(1), 94-100.

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- Sharma, J., & Champagne, P. A. (2020). Computational investigations on the mechanism of the Gewald reaction. Abstracts of Papers of the American Chemical Society, 259.

- β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (2021). RSC Advances, 11(43), 26767-26782.

- Dotsenko, V. V., Bespalov, A. V., Vashurin, A. S., Aksenov, N. A., Aksenova, I. V., Chigorina, E. A., & Krivokolysko, S. G. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31057–31072.

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 6. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-4-cyclopropylthiophene-3-carbonitrile" CAS number 58124-28-0

An In-Depth Technical Guide to 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 58124-28-0), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its physicochemical properties, detailed synthesis via the Gewald reaction with mechanistic insights, characteristic reactivity, and significant applications in drug discovery. Protocols for its synthesis and subsequent transformations are presented, alongside critical safety and handling information. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.

Introduction: The Significance of a Versatile Scaffold

This compound is a polysubstituted aminothiophene, a class of heterocyclic compounds of immense interest in medicinal chemistry.[1] The thiophene core is a prevalent motif in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to act as a bioisostere for phenyl rings and engage in key hydrogen bonding interactions.[2][3] The specific arrangement of the amino, cyano, and cyclopropyl groups on this scaffold imparts a unique combination of reactivity and structural features.

The 2-amino group serves as a versatile synthetic handle for the construction of fused heterocyclic systems, while the adjacent cyano group acts as a powerful electron-withdrawing group and a precursor for other functionalities.[4] The 4-cyclopropyl substituent is particularly noteworthy; this small, strained ring is often incorporated into drug candidates to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide elucidates the synthesis, properties, and utility of this compound, providing a foundational resource for its application in research and development.

Physicochemical Properties and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 58124-28-0 | [5] |

| Molecular Formula | C₈H₈N₂S | Inferred |

| Molecular Weight | 164.23 g/mol | Inferred |

| Appearance | Typically a white to off-white or yellow solid | [6] |

| Melting Point | Not consistently reported, but related compounds are crystalline solids[7][8] | |

| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and alcohols | [9] |

Note: Experimental data for this specific compound is not widely published. Properties are inferred from data on closely related 2-aminothiophenes.

Spectral Characterization:

-

¹H NMR: Protons of the cyclopropyl group would appear as characteristic multiplets in the upfield region (approx. 0.6-1.2 ppm). The amino group protons would present as a broad singlet, and the C5-proton on the thiophene ring would appear as a singlet further downfield.

-

¹³C NMR: Resonances for the cyclopropyl carbons would be in the aliphatic region. Key signals would include those for the nitrile carbon (approx. 115-120 ppm) and the four distinct carbons of the thiophene ring.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (approx. 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (approx. 2200-2250 cm⁻¹), and C=C stretching for the thiophene ring (approx. 1600 cm⁻¹).[7]

Synthesis and Mechanistic Insights: The Gewald Reaction

The most direct and widely adopted method for synthesizing 2-aminothiophenes is the Gewald multicomponent reaction.[10][11][12] This reaction is highly efficient, utilizing readily available starting materials to construct the substituted thiophene ring in a single pot.

The synthesis of this compound proceeds via the condensation of cyclopropyl methyl ketone, malononitrile, and elemental sulfur in the presence of a basic catalyst.[9][10]

Figure 1: Overall schematic of the Gewald synthesis for the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Gewald reaction.[4][9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl methyl ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), to achieve a reactant concentration of approximately 0.5-1.0 M. Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.).

-

Reaction Execution: Heat the mixture with stirring to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure this compound.

Mechanistic Pathway

The mechanism of the Gewald reaction is a well-studied, multi-step process.[4][10]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the cyclopropyl methyl ketone and malononitrile. The base deprotonates the highly acidic methylene group of malononitrile, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, cyclopropylidenemalononitrile.[13]

-

Michael Addition of Sulfur: The sulfur allotrope (S₈) is believed to form a reactive species in the presence of the base. The carbanion of a second malononitrile molecule (or another nucleophilic sulfur species) attacks the cyclopropylidenemalononitrile intermediate in a Michael-type addition. This is followed by attack on the sulfur ring, leading to a thiolate intermediate.

-

Intramolecular Cyclization & Tautomerization: The thiolate anion then attacks one of the nitrile groups in an intramolecular cyclization, forming a five-membered iminothiophene ring.[4] A final tautomerization of the imine to the more stable enamine form yields the aromatic 2-aminothiophene product.

Figure 2: Proposed mechanistic workflow for the Gewald reaction.

Reactivity and Key Transformations

The synthetic value of this compound lies in its potential for further elaboration into more complex molecular architectures. The nucleophilic amino group is the primary site of reactivity.

Synthesis of Thieno[2,3-d]pyrimidines

A prominent application of 2-aminothiophenes is the synthesis of the thieno[2,3-d]pyrimidine scaffold, which is a core structure in many kinase inhibitors and other pharmacologically active agents.[1][14] The reaction typically involves condensation of the 2-amino group with a reagent containing a two-carbon electrophilic unit.

Example Protocol: Reaction with Formamide

-

A mixture of this compound (1.0 eq.) and an excess of formamide or orthoformate is heated at high temperature (e.g., 150-180 °C) for several hours.

-

The reaction leads to the formation of 4-aminothieno[2,3-d]pyrimidine, which can be isolated upon cooling and purification.

This transformation highlights the utility of the title compound as a direct precursor to privileged scaffolds in drug discovery.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound itself are not widely documented, its structural class is of paramount importance in drug discovery.[1][2] The 2-aminothiophene motif is present in a wide range of compounds investigated for various therapeutic indications.

-

Kinase Inhibitors: Many inhibitors of protein kinases, crucial targets in oncology and inflammatory diseases, are based on fused heterocyclic systems derived from 2-aminothiophenes.[15]

-

Antimicrobial Agents: The thiophene ring is a key component of compounds with antibacterial and antifungal properties.[16]

-

CNS-Active Agents: Thiophene derivatives have been explored for their activity on central nervous system targets, including receptors and enzymes implicated in neurological disorders.[15][17]

-

Anti-inflammatory Agents: Compounds featuring the 2-aminothiophene core have shown potent anti-inflammatory effects.[1]

The title compound serves as an ideal starting point for building libraries of novel compounds to be screened for these and other biological activities.[12] Its cyclopropyl group, in particular, allows for fine-tuning of pharmacokinetics and pharmacodynamics.

Safety, Handling, and Storage

As a fine chemical intended for research, this compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19] Avoid inhalation of dust and contact with skin and eyes.[6]

-

Toxicology: The toxicological properties of this specific compound have not been thoroughly investigated.[19] However, its precursors, particularly malononitrile , are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[20] Assume the product may have significant toxicity and handle accordingly.

-

Potential Hazards: May cause skin, eye, and respiratory irritation.[21] Some related aminonitriles have been reported to be skin sensitizers, potentially causing allergic reactions upon repeated contact.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and sources of ignition.

Conclusion

This compound, CAS 58124-28-0, is a valuable and versatile heterocyclic intermediate. Its efficient synthesis via the robust Gewald reaction makes it an accessible building block for a wide range of chemical explorations. The combination of a reactive amino group, a modifiable nitrile, and a property-enhancing cyclopropyl moiety positions this compound as a powerful tool for constructing complex molecules, particularly within the field of medicinal chemistry. This guide has provided the core technical knowledge required for its synthesis, handling, and strategic application in the development of novel chemical entities.

References

- Google Patents. (n.d.). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.

- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

P212121 Store. (n.d.). Cyclopropylacetonitrile | CAS 6542-60-5. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

Dow AgroSciences LLC. (2012). Material Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

Alfa Aesar. (2012). SAFETY DATA SHEET. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Representative examples of malononitrile multicomponent reactions and biologically active chromenopyridines. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved January 14, 2026, from [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 14, 2026, from [Link]

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved January 14, 2026, from [Link]

-

Synthesis. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Retrieved January 14, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 14, 2026, from [Link]

-

International Research Journal of Pure and Applied Chemistry. (2012). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile. Retrieved January 14, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions with ketones and malononitrile. Retrieved January 14, 2026, from [Link]

-

Thermo Fisher Scientific. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 97%. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Differences between the Reaction of 2-Benzylidenecyclopentanone with Malononitrile.... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis.... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile.... Retrieved January 14, 2026, from [Link]

-

The Ukrainian Biochemical Journal. (n.d.). 2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide Vp-4535 As An Antimicrobial Agent.... Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation.... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. Retrieved January 14, 2026, from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | 58124-28-0 [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sciforum.net [sciforum.net]

- 8. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 97% 10 g | Buy Online [thermofisher.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Amino-4-methylthiophene-3-carbonitrile [myskinrecipes.com]

- 16. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 17. journalirjpac.com [journalirjpac.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. transportation.ky.gov [transportation.ky.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

This guide provides an in-depth analysis of the expected spectroscopic signature of 2-Amino-4-cyclopropylthiophene-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. As a member of the 2-aminothiophene class, this molecule serves as a versatile scaffold for the synthesis of biologically active compounds.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and screening campaigns.

This document moves beyond a simple listing of data points. It delves into the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Molecular Structure and Synthetic Context

The structural foundation of the target molecule is the 2-aminothiophene ring, a five-membered heterocycle containing a sulfur atom. This core is functionalized with an amino group at position 2, a nitrile group at position 3, and a cyclopropyl group at position 4. The strategic placement of these functional groups creates a unique electronic environment that dictates its spectroscopic behavior.

The most common and efficient route to synthesize this class of compounds is the Gewald three-component reaction.[3][4] This one-pot synthesis involves the condensation of a ketone (in this case, cyclopropyl methyl ketone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Understanding this synthetic pathway is crucial for the analytical chemist. Potential impurities may include unreacted starting materials or byproducts from side reactions. A robust spectroscopic analysis must be capable of identifying and differentiating the target compound from these potential contaminants.

Caption: Workflow for the Gewald synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the purified compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher mass for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.[5]

-

Select a suitable deuterated solvent that ensures complete dissolution. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as the amino protons are less prone to rapid exchange and are more clearly observed.[6]

-

Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (300-500 MHz Spectrometer):

-

¹H NMR: Employ a standard single-pulse sequence. Acquire 16-64 scans with a relaxation delay of 1-2 seconds to ensure full relaxation of protons.

-

¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum with singlet peaks for each unique carbon, simplifying interpretation.[5] Due to the lower sensitivity, 1024-4096 scans are typically required.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the amino, thiophene, and cyclopropyl protons. The chemical shifts are influenced by the electronic effects of the adjacent functional groups.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| -NH₂ (Amino) | 4.5 - 6.0 | Broad Singlet | 2H | The amino protons are on a nitrogen atom, leading to a broad signal. The chemical shift is variable and dependent on solvent and concentration. |

| -CH (Thiophene) | 6.0 - 6.5 | Singlet | 1H | This is the sole proton on the thiophene ring (H-5). Its chemical shift is downfield due to the aromatic nature of the ring. |

| -CH (Cyclopropyl) | 1.5 - 2.0 | Multiplet | 1H | The methine proton of the cyclopropyl group is coupled to the adjacent methylene protons. |

| -CH₂ (Cyclopropyl) | 0.8 - 1.2 | Multiplet | 4H | The four methylene protons of the cyclopropyl group are diastereotopic and will appear as complex multiplets in the upfield, aliphatic region. |

Note: Predicted chemical shifts are based on data from analogous structures and established chemical shift tables.[7]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly diagnostic of the functional groups present.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C=C-NH₂ (C2) | 155 - 165 | The carbon atom attached to the amino group is significantly deshielded and appears far downfield. |

| C -CN (C3) | 90 - 100 | This quaternary carbon is upfield relative to other sp² carbons due to the shielding effect of the nitrile group. |

| C -Cyclopropyl (C4) | 140 - 150 | The sp² carbon bearing the cyclopropyl group. |

| C -H (C5) | 115 - 125 | The protonated carbon of the thiophene ring. |

| -C ≡N (Nitrile) | 115 - 120 | The carbon of the nitrile group has a characteristic chemical shift in this region. |

| -C H (Cyclopropyl) | 10 - 20 | The methine carbon of the cyclopropyl ring appears in the aliphatic region. |

| -C H₂ (Cyclopropyl) | 5 - 15 | The methylene carbons of the cyclopropyl ring are found in the far upfield region. |

Note: Predicted chemical shifts are based on data from analogous structures and established ¹³C NMR databases.[5][8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3450 - 3300 | Symmetric & Asymmetric Stretching (typically two sharp bands) |

| C-H (Cyclopropyl) | ~3100 | Stretching |

| C≡N (Nitrile) | 2210 - 2240 | Stretching (a strong, sharp peak) |

| C=C (Thiophene Ring) | 1600 - 1640 | Stretching |

| N-H (Amino) | 1590 - 1650 | Bending (Scissoring) |

The presence of a strong, sharp absorption band around 2220 cm⁻¹ is highly indicative of the nitrile functional group.[9] Concurrently, the appearance of two distinct peaks in the 3300-3450 cm⁻¹ region is a classic signature of a primary amine (-NH₂).

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2-Aminothiophene Scaffold

The compound 2-Amino-4-cyclopropylthiophene-3-carbonitrile belongs to the 2-aminothiophene class, a family of heterocyclic molecules that have garnered significant attention in contemporary chemical research. These polysubstituted thiophenes are recognized as "privileged structures" in medicinal chemistry. Their versatile synthetic accessibility and the wide array of biological activities they exhibit make them crucial intermediates in the development of novel therapeutics and functional materials.[1][2] Compounds based on the 2-aminothiophene motif have demonstrated potential as antimicrobial, anti-inflammatory, antiproliferative, and antiviral agents.[1][3] This guide provides a detailed examination of the molecular architecture of this compound, its synthesis, and its structural characterization, offering insights for its application in research and drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central thiophene ring functionalized with three distinct substituents that dictate its chemical behavior and reactivity.

-

Core Heterocycle: The foundation of the molecule is a five-membered aromatic thiophene ring. This sulfur-containing heterocycle provides a planar, electron-rich scaffold.

-

C2-Position (Amino Group): An amino (-NH₂) group is attached at the C2 position. As a potent electron-donating group, it significantly increases the electron density of the thiophene ring, particularly activating the C5 position for electrophilic substitution reactions.

-

C3-Position (Carbonitrile Group): Adjacent to the amino group is a carbonitrile (-C≡N) moiety. This strongly electron-withdrawing group modulates the electronic properties of the ring and serves as a versatile synthetic handle for further molecular elaboration. The nitrile functional group is a known pharmacophore present in numerous approved pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions.[4]

-

C4-Position (Cyclopropyl Group): The C4 position is occupied by a cyclopropyl ring. This three-membered carbocycle introduces unique steric and electronic properties. Due to the strained nature of its C-C bonds, the cyclopropyl group exhibits partial sp² character, allowing it to engage in electronic conjugation with the thiophene ring, influencing the molecule's overall conformation and reactivity.

The strategic placement of these electron-donating and electron-withdrawing groups creates a "push-pull" system that is central to the molecule's utility in the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines.[5]

Data Summary Table

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂S | Calculated |

| Molecular Weight | 164.23 g/mol | Calculated |

| CAS Number | 58124-28-0 | [6] |

| Appearance | Expected to be a solid (e.g., powder or crystals) | Inferred from related compounds[7] |

| Predicted ¹H NMR | Signals for -NH₂, C5-H, and cyclopropyl protons | Inferred from similar structures[8] |

| Predicted ¹³C NMR | Resonances for thiophene, nitrile, and cyclopropyl carbons | Inferred from similar structures[8] |

| Predicted IR (cm⁻¹) | ~3450-3200 (N-H), ~2210 (C≡N), ~1620 (C=C) | Inferred from similar structures[8] |

Synthesis Pathway: The Gewald Three-Component Reaction

The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[9][10][11] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[9]

The synthesis of this compound proceeds via the condensation of cyclopropyl methyl ketone, malononitrile, and elemental sulfur in the presence of a basic catalyst.

The generalized mechanism involves three key stages: [10][12]

-

Knoevenagel-Cope Condensation: The reaction initiates with the base-catalyzed condensation of the carbonyl compound (cyclopropyl methyl ketone) and the active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur (typically in its S₈ crown form) is nucleophilically attacked by the deprotonated intermediate. This is followed by the formation of a sulfurated species.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization via nucleophilic attack of the mercaptide onto the nitrile group. A subsequent tautomerization (prototropic shift) yields the final, stable aromatic 2-aminothiophene product.

Caption: The Gewald reaction pathway for synthesizing the target molecule.

Experimental Protocol: Gewald Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (solvent), cyclopropyl methyl ketone (1.0 eq), and malononitrile (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or piperidine (0.1-0.2 eq).

-

Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq) to the mixture.

-

Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure.

-

Purification: Collect the crude solid by filtration, wash with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final compound with high purity.

Spectroscopic Validation of Molecular Structure

The confirmation of the molecular structure of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature sharp, intense absorption bands corresponding to the key functional groups. A strong peak around 2210 cm⁻¹ is characteristic of the C≡N stretch of the nitrile. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3450-3200 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a broad singlet for the two protons of the amino group (-NH₂). A singlet would also be expected for the lone proton at the C5 position of the thiophene ring. The cyclopropyl protons would appear as a complex multiplet in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would provide definitive evidence of the carbon skeleton. A signal around 115-120 ppm would correspond to the nitrile carbon. Several distinct signals in the aromatic region (100-160 ppm) would represent the four unique carbons of the substituted thiophene ring. Finally, signals in the high-field region would confirm the presence of the cyclopropyl ring carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₈N₂S). Analysis of the fragmentation pattern would provide further structural confirmation.

Conclusion

This compound is a strategically designed heterocyclic building block. Its molecular structure, featuring an electron-rich thiophene core functionalized with electronically complementary amino, nitrile, and cyclopropyl groups, makes it a highly valuable precursor for the synthesis of complex, biologically active molecules. The reliable and efficient Gewald reaction provides a straightforward entry to this scaffold. A thorough understanding of its structural and chemical properties, validated through robust spectroscopic methods, is essential for its effective utilization in the fields of medicinal chemistry, drug discovery, and materials science.

References

-

Sabnis, R. W., Fadece, A. A., & Shinde, S. L. (2010). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Couture, A., & Grandclaudon, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

-

El-maghraby, A. M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Available at: [Link]

-

Abdel-Hafez, S. H. (2010). Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate. Available at: [Link]

-

Fleming, J. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Available at: [Link]

-

Alfa Aesar. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 97%. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. ijpbs.com [ijpbs.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 58124-28-0 [m.chemicalbook.com]

- 7. H32544.09 [thermofisher.com]

- 8. sciforum.net [sciforum.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Amino-4-cyclopropylthiophene-3-carbonitrile

This guide provides a detailed exploration of the potential mechanism of action of the novel compound, 2-Amino-4-cyclopropylthiophene-3-carbonitrile. While direct research on this specific molecule is emerging, this document synthesizes current knowledge of its core structural motifs—the 2-aminothiophene scaffold and the cyclopropyl group—to build a robust, evidence-based hypothesis of its biological activity. This analysis is intended for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Interest

This compound is a heterocyclic compound featuring a thiophene ring, which is a common scaffold in medicinal chemistry.[1][2][3] Its structure is distinguished by the presence of a reactive aminonitrile group and a cyclopropyl moiety. The 2-aminothiophene core is a "privileged scaffold," known to be a constituent of various biologically active compounds with a wide spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The incorporation of a cyclopropyl group is a strategic choice in drug design, often enhancing potency, metabolic stability, and target specificity.[4][5]

This guide will deconstruct the molecule to understand the contribution of each component to its potential therapeutic effects and propose a putative mechanism of action based on this analysis.

The 2-Aminothiophene Scaffold: A Foundation for Diverse Biological Activity

The 2-aminothiophene ring system is a cornerstone of many pharmaceutical compounds.[1][2][3] Its versatility stems from its chemical stability and the ability to be readily synthesized and modified, most commonly via the Gewald reaction.[3][6]

Known Pharmacological Activities of 2-Aminothiophene Derivatives:

Derivatives of 2-aminothiophene have been reported to exhibit a broad range of biological effects, as summarized in the table below.

| Biological Activity | Examples of 2-Aminothiophene Derivatives | References |

| Anticancer | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | [7] |

| Antimicrobial | Various substituted 2-aminothiophenes | [1][2] |

| Anti-inflammatory | Tinoridine | [8] |

| Antiviral | Inhibitors of influenza virus polymerase | [8] |

| CNS Activity | Olanzapine (antipsychotic) | [8] |

| Enzyme Inhibition | Protein-tyrosine phosphatase 1B (PTP1B) inhibitors | [8] |

These diverse activities suggest that the 2-aminothiophene scaffold can interact with a multitude of biological targets. The specific substitutions on the thiophene ring dictate the primary mechanism of action. In the case of this compound, the aminonitrile and cyclopropyl groups are the key determinants of its specific biological profile.

The Cyclopropyl Group: A "Magic" Moiety in Medicinal Chemistry

The inclusion of a cyclopropyl ring in a drug candidate is a well-established strategy to enhance its pharmacological properties.[4][5][9] This small, strained ring system imparts unique conformational and electronic features to a molecule.

Key Contributions of the Cyclopropyl Group:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable binding with its target receptor.[4]

-

Increased Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[4][10]

-

Improved Target Selectivity: The defined three-dimensional structure of the cyclopropyl group can lead to more specific interactions with the target, reducing off-target effects.[4]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and permeability, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

Putative Mechanism of Action: A Synthesis of Scaffolds

Based on the known properties of its constituent parts, we can propose a putative mechanism of action for this compound. It is likely that this compound acts as an inhibitor of a key signaling pathway implicated in cell proliferation or inflammation.

Hypothesized Signaling Pathway Inhibition:

A plausible target for this class of compounds is the mitogen-activated protein kinase (MAPK) pathway , which is frequently dysregulated in cancer and inflammatory diseases. The 2-aminothiophene scaffold could serve as the core binding motif, while the cyclopropyl group enhances the affinity and selectivity of this binding.

Caption: Hypothesized inhibition of the MAPK pathway by this compound.

In this proposed mechanism, the compound could act as a non-ATP competitive inhibitor of MEK , a key kinase in the MAPK cascade. The cyclopropyl group would likely occupy a hydrophobic pocket in the enzyme, enhancing the binding affinity and stabilizing the inhibitory conformation.

Experimental Validation: A Roadmap for Future Research

To validate this hypothesized mechanism of action, a series of experiments would be required.

Step-by-Step Experimental Workflow:

-

Synthesis: The first step is the synthesis of this compound, likely through a modified Gewald three-component reaction.[6][11]

-

Reactants: Cyclopropyl methyl ketone, malononitrile, and elemental sulfur.

-

Catalyst: A suitable base, such as morpholine or triethylamine.

-

Solvent: A polar solvent like ethanol or dimethylformamide.

-

Purification: Recrystallization or column chromatography.

-

-

In Vitro Kinase Assays: A panel of kinase assays should be performed to identify the primary target of the compound. This would involve incubating the compound with a library of purified kinases and measuring their activity.

-

Cell-Based Assays: Once a primary target is identified (e.g., MEK), cell-based assays would be necessary to confirm its on-target activity. This would include:

-

Western Blotting: To measure the phosphorylation status of downstream targets (e.g., ERK) in cells treated with the compound.

-

Cell Proliferation Assays (e.g., MTT assay): To determine the effect of the compound on the growth of cancer cell lines known to be dependent on the MAPK pathway.[7]

-

-

Structural Biology: Co-crystallization of the compound with its target protein would provide definitive evidence of its binding mode and confirm the role of the cyclopropyl group in target engagement.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

The Pharmacological Potential of 2-Amino-4-cyclopropylthiophene-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide delves into the pharmacological potential of a specific, yet underexplored derivative, 2-Amino-4-cyclopropylthiophene-3-carbonitrile . While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of data available for structurally related 2-aminothiophene analogs to project its likely biological profile. We will explore its synthesis, potential anticancer, anti-inflammatory, and antimicrobial activities, and the underlying mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this chemical class.

Introduction: The Significance of the 2-Aminothiophene Core

The 2-aminothiophene moiety is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2] Its prevalence in medicinal chemistry is attributed to its synthetic accessibility and its ability to interact with various biological targets.[1] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological effects, including antiproliferative, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] This guide focuses on the potential of "this compound," a molecule that combines the established 2-aminothiophene core with a cyclopropyl group, a feature known to enhance metabolic stability and binding affinity in some contexts.

Synthesis of this compound

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction .[4][5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][6]

For the synthesis of this compound, the likely precursors would be cyclopropyl methyl ketone, malononitrile, and elemental sulfur.

Experimental Protocol: Gewald Three-Component Synthesis

Materials:

-

Cyclopropyl methyl ketone

-

Malononitrile

-

Elemental Sulfur (S₈)

-

Base catalyst (e.g., morpholine, triethylamine, or piperidine)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a solution of cyclopropyl methyl ketone (1 equivalent) and malononitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

-

Add the base catalyst (0.1-0.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice-water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reaction Mechanism Workflow

Caption: Workflow of the Gewald reaction for synthesizing 2-aminothiophenes.

Potential Biological Activities

Based on extensive research on analogous 2-aminothiophene derivatives, "this compound" is predicted to exhibit significant biological activities in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the antiproliferative and cytostatic effects of 2-aminothiophene derivatives against various human cancer cell lines.[7][8]

Mechanism of Action: The anticancer activity of this class of compounds is often attributed to their ability to interfere with cell cycle progression, leading to cell growth arrest.[8] Some derivatives have been shown to induce G2/M cell cycle arrest.[9] While the precise molecular targets can vary depending on the specific substitutions, kinase inhibition is a recurring theme.[10][11] The presence of the cyano group and the amino group on the thiophene ring are often crucial for this activity.

Supporting Evidence from Analogs:

-

A study on various 2-aminothiophene derivatives demonstrated significant antiproliferative potential against HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines.[8]

-

Another related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has also shown potential anti-proliferative activity.[7]

-

Derivatives of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles have been found to cause microtubule disruption and centrosome de-clustering.[9]

Quantitative Data for Related Compounds:

| Compound Class | Cell Line | Activity | Reference |

| 2-Aminothiophene Derivatives | HeLa, PANC-1 | Antiproliferative | [8] |

| 2-Amino-4-aryl-pyrano[3,2-c]chromene-3-carbonitriles | 518A2 melanoma | G2/M cell cycle arrest | [9] |

Anti-inflammatory Activity

Recent research has pointed towards the anti-inflammatory properties of 2-aminothiophene derivatives, particularly those with a saturated ring fused to the thiophene, such as tetrahydrobenzo[b]thiophenes.[12][13]

Mechanism of Action: A key mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[12][13] NRF2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage and inflammation. These compounds can disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to NRF2 activation.[12] This, in turn, can negatively regulate the NF-κB signaling pathway, a central mediator of inflammation.[13]

Signaling Pathway Diagram:

Caption: Simplified NRF2 activation pathway by 2-aminothiophene derivatives.

Supporting Evidence from Analogs:

-

A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to activate NRF2 and exhibit anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[12]

-

These compounds were shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB).[12][13]

Antimicrobial Activity

The 2-aminothiophene scaffold has also been investigated for its antimicrobial properties.[14][15]

Mechanism of Action: The precise mechanism of antimicrobial action can vary, but it is often linked to the ability of these compounds to interfere with essential bacterial processes. The lipophilic nature of the thiophene ring allows for penetration of the bacterial cell membrane. The amino and cyano substituents can then interact with intracellular targets.

Supporting Evidence from Analogs:

-

Derivatives of 2-amino-3-acyl-tetrahydrobenzothiophenes have been synthesized and evaluated as antibacterial agents with antivirulence activity.[14]

-

Some aminothiophenes have shown enhanced antibacterial activity compared to their nitrothiophene counterparts.[15]

-

The broader class of aminothiophene derivatives has been recognized for its antimicrobial properties.[1]

Future Directions and Conclusion

While "this compound" remains a relatively understudied compound, the extensive body of research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The evidence strongly suggests that this molecule is likely to possess anticancer, anti-inflammatory, and antimicrobial properties.

Key areas for future research include:

-

Definitive Synthesis and Characterization: The first step will be the optimized synthesis and full spectroscopic characterization of "this compound."

-

In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial strains, and in inflammatory assay models is warranted.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity.

References

- Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. (2018).

- 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.).

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central.

- Gewald Reaction. (n.d.). Organic Chemistry Portal.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Gewald reaction. (n.d.). Wikipedia.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.

- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021).

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central.

- Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (n.d.).

- Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). PubMed.

- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activ

- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum.

- Thieno[2,3-d]pyrimidines and Imidazo[1,2-c]thieno[3,2-e]pyrimidines of Biological Interest. (n.d.). PJSIR.

- Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. (2020).

- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022).

- Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. (2007). PubMed.

- Synthesis and antimicrobial activity of aminoalkyl resveratrol derivatives inspired by cationic peptides. (n.d.). PubMed Central.

- This compound. (n.d.). ChemicalBook.

- 2-Amino-4-propylthiophene-3-carbonitrile. (n.d.). PubChem.

- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI.

- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015).

- 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. (n.d.). The Ukrainian Biochemical Journal.

- Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile deriv

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed.

- Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (n.d.). PubMed Central.

- 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. (n.d.).

- Antimicrobial activities of amphiphilic derivatives of α-amino acids. (2023). Journal of Chemical Technology and Metallurgy.

- SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. (2003). PubMed.

- 2-Amino-4-methylthiophene-3-carbonitrile. (n.d.). MySkinRecipes.

- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI.

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-methylthiophene-3-carbonitrile [myskinrecipes.com]

- 12. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Therapeutic Potential of 2-Amino-4-cyclopropylthiophene-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry

The 2-aminothiophene framework stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in a multitude of biologically active compounds.[1][2] Among the diverse analogs of this heterocyclic system, derivatives of 2-Amino-4-cyclopropylthiophene-3-carbonitrile are emerging as a particularly compelling class of molecules. The introduction of a cyclopropyl group at the 4-position offers a unique combination of structural rigidity and lipophilicity, providing a valuable vector for exploring chemical space in the pursuit of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this core, with a particular focus on its role in the development of next-generation kinase inhibitors.

I. The Gateway Synthesis: Mastering the Gewald Reaction for the this compound Core

The cornerstone for the synthesis of the title compound and its analogs is the venerable Gewald reaction, a one-pot multicomponent condensation that efficiently assembles the polysubstituted 2-aminothiophene ring system.[1][3] This reaction is prized for its operational simplicity, the ready availability of its starting materials, and its amenability to various modifications.

Reaction Rationale: The synthesis of this compound proceeds via the Gewald reaction of cyclopropyl methyl ketone, malononitrile, and elemental sulfur, typically in the presence of a basic catalyst.

Mechanism of the Gewald Reaction: The reaction mechanism is understood to initiate with a Knoevenagel condensation between the ketone (cyclopropyl methyl ketone) and the active methylene compound (malononitrile), catalyzed by a base.[3] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopropyl methyl ketone

-

Malononitrile

-

Elemental sulfur

-

Morpholine or another suitable basic catalyst (e.g., triethylamine, piperidine)

-

Ethanol or another suitable solvent (e.g., methanol, DMF)

Procedure:

-

To a solution of cyclopropyl methyl ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of morpholine (0.1-0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized this compound (CAS 58124-28-0) should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]

II. From Core to Candidate: Derivatization into Thieno[2,3-d]pyrimidines for Kinase Inhibition

The true therapeutic potential of this compound is unlocked through its elaboration into more complex heterocyclic systems. The 2-amino-3-carbonitrile functionality serves as a versatile handle for the construction of fused ring systems, with thieno[2,3-d]pyrimidines being of paramount interest.[7][8] These fused heterocycles are bioisosteres of purines and have demonstrated significant activity as kinase inhibitors.[9][10]

Synthetic Rationale: The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitriles can be achieved through several methods, most commonly by reaction with formamide, formic acid, or orthoesters to form the pyrimidine ring.[8]

General Workflow for Thieno[2,3-d]pyrimidine Synthesis:

Caption: Inhibition of key kinase targets by thieno[2,3-d]pyrimidine derivatives.

III. Structure-Activity Relationship (SAR) Insights for the 4-Cyclopropyl Series

While extensive SAR studies on the broader class of 2-aminothiophenes exist, specific data for the 4-cyclopropyl series is less common. However, we can extrapolate key principles and propose areas for fruitful investigation.

Key Structural Considerations for Kinase Inhibition:

-

The 4-Amino Group: This group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Modifications at this position are a primary focus for modulating potency and selectivity.

-

The 5-Position (Cyclopropyl Group): The cyclopropyl moiety occupies a hydrophobic pocket in the kinase active site. Its size and rigidity can influence binding affinity and selectivity compared to linear alkyl or larger aromatic substituents.

-

The 2-Position: This position on the thieno[2,3-d]pyrimidine core is often a site for introducing solubilizing groups or vectors for further interaction with the solvent-exposed region of the kinase.

Table 1: Postulated SAR for 4-Amino-5-cyclopropylthieno[2,3-d]pyrimidine Derivatives

| Position of Modification | Type of Substituent | Expected Impact on Activity | Rationale |

| 4-Amino | Small alkyl groups | Potentially tolerated | May maintain hinge binding while slightly altering solubility. |

| Aryl or heteroaryl groups | Can lead to potent inhibitors | Allows for additional interactions with the kinase active site. | |

| Acyl groups | Generally decreases activity | May disrupt the crucial hydrogen bond donation to the hinge region. | |

| 2-Position | Alkyl chains | Can improve solubility | May extend into the solvent-exposed region. |

| Morpholino or piperazinyl groups | Often enhances solubility and PK properties | Common strategy in kinase inhibitor design. | |

| Aryl groups | Can provide additional binding interactions | May interact with other hydrophobic pockets. |

IV. Future Directions and Conclusion

The this compound core represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility of this scaffold via the Gewald reaction, coupled with its straightforward derivatization into the biologically active thieno[2,3-d]pyrimidine ring system, makes it an attractive platform for medicinal chemists.

Future research should focus on the systematic exploration of the SAR of the 4-cyclopropyl series, with a particular emphasis on generating a diverse library of analogs with modifications at the 2- and 4-positions of the thieno[2,3-d]pyrimidine core. In vitro kinase screening against a panel of cancer-relevant kinases, followed by cellular assays and in vivo studies, will be crucial in identifying lead compounds with potent and selective activity. The unique structural features imparted by the cyclopropyl group may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of the next generation of targeted therapies.

References

-

Elmongy, E. I., Attallah, M., El-Araby, M., & El-Emam, A. A. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

-